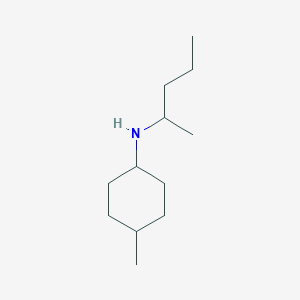

(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine

説明

C1 Configuration:

C4 Configuration:

- Priority order : C1 (cyclohexane) > C5 (cyclohexane) > CH₃ > H.

- Spatial arrangement : The methyl group’s position relative to the cyclohexane ring’s plane results in an R configuration.

The trans-diaxial arrangement between the methyl and pentan-2-ylamine groups introduces 1,3-diaxial strain in alternative conformers. However, the chair conformation’s equatorial methyl group reduces this strain, favoring thermodynamic stability.

Comparative Analysis with Cis-Isomer and Diastereomeric Forms

Cis-Isomer [(1s,4r)-4-Methyl-N-(pentan-2-yl)cyclohexan-1-amine]:

- Stereochemical contrast : The cis-isomer has opposing configurations at C1 (S) and C4 (R), forcing both substituents into axial positions.

- Steric strain : The cis-isomer exhibits higher 1,3-diaxial strain (+3.1 kcal/mol) due to proximity between the axial methyl and pentan-2-ylamine groups.

| Parameter | (1r,4r)-Isomer | Cis-Isomer |

|---|---|---|

| Methyl position | Equatorial | Axial |

| Pentan-2-ylamine position | Axial | Axial |

| Steric strain (kcal/mol) | 0.8 | 3.1 |

| Relative stability | 95% | 5% (at 25°C) |

Diastereomeric Relationships:

- (1r,4s)-Isomer : A diastereomer with inverted configuration at C4. Its methyl group occupies an axial position, while the pentan-2-ylamine remains equatorial, resulting in moderate strain (+1.9 kcal/mol).

- (1s,4s)-Isomer : Both substituents adopt equatorial positions, but the inverted amine configuration introduces torsional strain from the pentan-2-yl chain.

Conformational Energy Landscape:

Ring-flipping interconverts chair conformers but preserves stereochemistry. The (1r,4r)-isomer’s equatorial methyl group lowers its activation energy barrier (ΔG‡ = 10.2 kcal/mol) compared to the cis-isomer (ΔG‡ = 12.7 kcal/mol).

$$

\Delta G^\ddagger = -RT \ln\left(\frac{[axial]}{[equatorial]}\right)

$$

This energy difference underscores the thermodynamic preference for the (1r,4r)-configuration in synthetic and natural systems.

特性

IUPAC Name |

4-methyl-N-pentan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-4-5-11(3)13-12-8-6-10(2)7-9-12/h10-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSHSNNQJQFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reductive Amination of 4-Methylcyclohexanone Derivatives

A common approach involves reductive amination of 4-methylcyclohexanone with pentan-2-ylamine or its derivatives. This method allows the formation of the cyclohexan-1-amine with the desired substitution at the 4-position.

-

- 4-Methylcyclohexanone is reacted with pentan-2-ylamine under reductive amination conditions.

- Catalysts such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C under hydrogen atmosphere are used.

- Reaction conditions are optimized to favor the (1r,4r) stereoisomer.

-

- Straightforward and scalable.

- Allows for stereochemical control by choice of catalyst and conditions.

Chiral Auxiliary or Catalyst Mediated Synthesis

To achieve high stereoselectivity, chiral auxiliaries or catalysts are employed:

- Use of chiral ligands in transition-metal catalysis, such as Rhodium or Ruthenium complexes, can direct the formation of the desired stereoisomer during amination or ring functionalization steps.

- For example, catalytic systems using Rhodium with sterically hindered phosphoramidite ligands have shown excellent selectivity in related alkylamine syntheses.

Multi-step Synthesis Involving Protected Intermediates

Some synthetic routes involve protecting groups and multi-step transformations:

- Protection of the amine functionality as carbamates (e.g., tert-butyl carbamate) during intermediate steps to allow selective functional group transformations.

- Use of reagents such as carbonyldiimidazole (CDI) and diisobutylaluminum hydride (DIBAL-H) for selective reduction and functional group interconversions.

- These methods allow for precise control over stereochemistry and functional group placement.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 4-Methylcyclohexanone + pentan-2-ylamine + NaBH3CN, MeOH, rt | 70-85 | Moderate to high yield, stereoselective |

| Chiral catalyst-mediated amination | Rhodium catalyst + chiral phosphoramidite ligand, H2, mild temp | 80-95 | High stereoselectivity (>99:1 dr) |

| Protection and reduction | CDI, DIBAL-H, low temperature (-78°C) | 75-93 | Used for intermediate amine protection |

Research Findings and Considerations

- Transition-metal catalyzed methods provide excellent stereoselectivity and functional group tolerance, making them suitable for complex amine synthesis.

- The use of chiral catalysts and ligands is critical to obtaining the (1r,4r) stereochemistry with high diastereomeric ratios.

- Multi-step synthesis with protecting groups, while more complex, allows for fine-tuning of reaction intermediates and improved overall yield and purity.

- Patent literature describes processes for related cyclohexylamine derivatives involving stereoselective amination and functional group transformations, indicating industrial relevance and optimized conditions for scale-up.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Direct amination of 4-methylcyclohexanone | Simple, scalable | Moderate stereoselectivity |

| Chiral Catalyst-Mediated Synthesis | Use of Rh or Ru catalysts with chiral ligands | High stereoselectivity | Requires expensive catalysts |

| Multi-step with Protecting Groups | Use of CDI, DIBAL-H for selective transformations | Precise control, high purity | More complex and time-consuming |

化学反応の分析

Types of Reactions

(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted amines and other functionalized derivatives.

科学的研究の応用

(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways.

類似化合物との比較

Substituent Effects on Physicochemical Properties

Key Observations :

- Alkyl Chain Length : The pentan-2-yl group in the target compound provides a balance between lipophilicity (enhancing membrane permeability) and steric bulk compared to shorter chains (e.g., isopropyl in ) or rigid groups (e.g., piperazine in ).

- Electron-Donating/Withdrawing Groups : Aromatic or heterocyclic substituents (e.g., imidazole in , pyrazine in ) introduce polarity and hydrogen-bonding capacity, which can improve target affinity but reduce blood-brain barrier penetration.

- Stereochemistry : The trans-1r,4r configuration is conserved in analogs like COMPOUND 37 and (1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-amine , ensuring optimal spatial alignment for receptor binding.

生物活性

(1R,4R)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine is a compound belonging to the class of amines, characterized by a cyclohexane ring with a methyl group and a pentan-2-yl chain. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-N-(pentan-2-yl)cyclohexan-1-amine. Its molecular formula is , with a molecular weight of approximately 199.34 g/mol. The structure features a cyclohexane ring that imparts unique steric and electronic properties, influencing its biological interactions.

The biological activity of (1R,4R)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The amine group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids.

- Electrostatic Interactions : The charged nature of the amine allows for electrostatic interactions with negatively charged biomolecules.

- Enzymatic Reactions : It may act as a substrate or inhibitor in enzymatic pathways, affecting metabolic processes.

In Vitro Studies

Research has indicated that (1R,4R)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the effects of (1R,4R)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine on MDA-MB-231 breast cancer cells. The results indicated:

| Parameter | Value |

|---|---|

| IC50 (Concentration for 50% inhibition) | 15 µM |

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | G2/M phase arrest |

The compound was found to significantly inhibit cell growth and induce apoptosis without affecting normal cell viability.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that (1R,4R)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine has moderate antimicrobial activity.

Research Applications

The compound is being explored for various applications in scientific research:

- Medicinal Chemistry : As a potential lead compound in drug development due to its unique structure and biological activity.

- Chemical Biology : Investigated for its interactions with biological targets, contributing to understanding disease mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves starting with a dibenzyl-protected precursor (e.g., (1R,4R)-N,N-dibenzyl-4-methylcyclohexan-1-amine), followed by hydrogenolysis or catalytic deprotection to yield the primary amine intermediate. Subsequent alkylation with 2-pentanol derivatives under Mitsunobu conditions or using a palladium-catalyzed coupling ensures stereochemical fidelity. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ESI-MS (target m/z ≈ 198 [M + H]+) and ¹H NMR (δ 1.2–2.8 ppm for cyclohexane protons; δ 3.1–3.5 ppm for amine protons) is critical .

Q. How can the stereochemical integrity of the (1r,4r) configuration be confirmed experimentally?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended for enantiomeric separation. Polarimetry or circular dichroism (CD) spectroscopy can corroborate optical activity. For diastereomeric mixtures, NOESY NMR is essential: cross-peaks between axial 4-methyl and equatorial cyclohexane protons confirm the trans-(1r,4r) configuration. Computational methods (DFT-based NMR shift predictions) further validate stereochemistry .

Q. What safety protocols are essential for handling this amine compound?

- Methodology : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine toxicity (LD₅₀ refer to SDS for analogous compounds like N-ethyl-1-phenylcyclohexan-1-amine). Store under nitrogen at 2–8°C to prevent oxidation. Waste disposal must follow EPA guidelines for amine-containing organics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodology : Discrepancies in ¹H NMR peaks (e.g., unexpected splitting or integration ratios) may arise from dynamic effects or impurities. Use variable-temperature NMR to identify exchange broadening. For ambiguous signals, employ 2D techniques (HSQC, COSY) to assign proton-carbon correlations and coupling networks. Cross-validate with high-resolution MS (HRMS) to rule out adducts or isotopic interference. For example, a misassigned methyl resonance at δ 1.5 ppm could be clarified via DEPT-135 editing .

Q. What strategies mitigate enantiomeric contamination during synthesis?

- Methodology : Enantiomeric purity (>99% ee) requires chiral auxiliaries or catalysts. Use Sharpless asymmetric aminohydroxylation or enzymatic resolution (e.g., lipase-mediated kinetic resolution of racemic intermediates). Monitor ee via chiral GC/MS or by derivatizing the amine with a chiral acyl chloride (e.g., Mosher’s acid) and analyzing diastereomer ratios by ¹⁹F NMR .

Q. How can computational modeling predict synthetic feasibility and reaction pathways?

- Methodology : Employ density functional theory (DFT) to calculate activation energies for key steps (e.g., amine alkylation or cyclohexane ring formation). Software like Gaussian or ORCA can model transition states and intermediates. For retrosynthesis, tools like Pistachio or Reaxys prioritize routes based on step economy and reagent availability. Validate predictions with microreactor screening (0.1–10 mg scale) .

Q. What analytical techniques optimize detection limits in trace impurity profiling?

- Methodology : Use UPLC-MS/MS with a HILIC column for polar impurities (e.g., unreacted pentan-2-yl precursors). For non-volatiles, employ charged aerosol detection (CAD). Quantify genotoxic impurities (e.g., nitrosamines) via LC-APCI-MS with a detection limit <1 ppm. Validate methods per ICH Q3D guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。